molecular formula C7H14O2Sn B14715823 Trimethyl[(2-methylacryloyl)oxy]stannane CAS No. 15238-96-7

Trimethyl[(2-methylacryloyl)oxy]stannane

Katalognummer: B14715823
CAS-Nummer: 15238-96-7
Molekulargewicht: 248.89 g/mol
InChI-Schlüssel: SDPSJISXAJHWOB-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethyl[(2-methylacryloyl)oxy]stannane is an organotin compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a tin atom bonded to a trimethyl group and a 2-methylacryloyl group, making it a versatile reagent in organic synthesis and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(2-methylacryloyl)oxy]stannane typically involves the reaction of trimethyltin chloride with 2-methylacryloyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve high-quality products.

Analyse Chemischer Reaktionen

Types of Reactions

Trimethyl[(2-methylacryloyl)oxy]stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other organotin compounds.

    Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.

    Substitution: The trimethyl and 2-methylacryloyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include various organotin compounds, tin oxides, and substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Trimethyl[(2-methylacryloyl)oxy]stannane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds and as a catalyst in polymerization reactions.

    Biology: The compound is studied for its potential use in biological assays and as a probe for studying tin’s role in biological systems.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and in drug delivery systems.

    Industry: It is used in the production of specialty polymers, coatings, and as a stabilizer in PVC.

Wirkmechanismus

The mechanism by which Trimethyl[(2-methylacryloyl)oxy]stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form stable complexes with proteins and enzymes, affecting their activity and function. The 2-methylacryloyl group can undergo polymerization, leading to the formation of polymeric structures that can interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Trimethyl(tributylstannyl)silane
  • Trimethyl(thiophen-2-yl)stannane
  • Methacryloyloxyethyltrimethylammonium chloride

Uniqueness

Trimethyl[(2-methylacryloyl)oxy]stannane is unique due to its combination of a tin atom with both trimethyl and 2-methylacryloyl groups. This unique structure imparts distinct reactivity and stability, making it a valuable compound in various applications. Compared to similar compounds, it offers enhanced polymerization capabilities and the ability to form stable complexes with biological molecules.

Eigenschaften

CAS-Nummer

15238-96-7

Molekularformel

C7H14O2Sn

Molekulargewicht

248.89 g/mol

IUPAC-Name

trimethylstannyl 2-methylprop-2-enoate

InChI

InChI=1S/C4H6O2.3CH3.Sn/c1-3(2)4(5)6;;;;/h1H2,2H3,(H,5,6);3*1H3;/q;;;;+1/p-1

InChI-Schlüssel

SDPSJISXAJHWOB-UHFFFAOYSA-M

Kanonische SMILES

CC(=C)C(=O)O[Sn](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.